N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide
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Overview
Description
- The compound’s systematic name reflects its structure: the pyrazole ring has substituents at positions 3 and 5, both of which are methyl groups.
- While this compound may not be widely known, it has potential applications in various fields due to its unique structure.
N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide: is a chemical compound with the molecular formula CHNO. It consists of a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) attached to a butanamide group.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design analogs, and study its interactions with other molecules.
Biology and Medicine: Investigate potential bioactivity, pharmacological effects, or use as a building block for drug discovery.
Industry: Its unique structure might find applications in materials science or as a precursor for other compounds.
Mechanism of Action
- The specific mechanism of action for N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: stands out due to its specific methyl-substituted pyrazole ring and amide functionality.
Remember that while this
Properties
CAS No. |
354135-93-6 |
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Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide |
InChI |
InChI=1S/C9H15N3O/c1-4-5-8(13)10-9-6(2)11-12-7(9)3/h4-5H2,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
YCTQOGOFEYWARP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(NN=C1C)C |
Origin of Product |
United States |
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